[(4-Chloro-3-fluorophenyl)methyl](propyl)amine [(4-Chloro-3-fluorophenyl)methyl](propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242593
InChI: InChI=1S/C10H13ClFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3
SMILES:
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

[(4-Chloro-3-fluorophenyl)methyl](propyl)amine

CAS No.:

Cat. No.: VC16242593

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

[(4-Chloro-3-fluorophenyl)methyl](propyl)amine -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name N-[(4-chloro-3-fluorophenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C10H13ClFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3
Standard InChI Key YKBWBGHDRPOMPW-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC(=C(C=C1)Cl)F

Introduction

[Introduction to (4-Chloro-3-fluorophenyl)methylamine](pplx://action/followup)

(4-Chloro-3-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . This compound belongs to the class of amines and features a phenyl ring substituted with chlorine and fluorine atoms, attached to a propyl group via an amine functional group. Its unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry.

Synthesis and Chemical Reactions

The synthesis of (4-Chloro-3-fluorophenyl)methylamine typically involves nucleophilic substitution reactions. A common method might involve reacting 4-chloro-3-fluorobenzyl chloride with propylamine under basic conditions, using bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Biological and Medicinal Significance

While specific biological activities of (4-Chloro-3-fluorophenyl)methylamine are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds with amino acid residues in proteins, while the aromatic ring can participate in π–π interactions, modulating the activity of target proteins and potentially leading to various biological effects.

Research Findings and Applications

Research on (4-Chloro-3-fluorophenyl)methylamine is limited, but its structural features suggest potential applications in the development of new pharmaceuticals or biochemical probes. The compound's solubility in organic solvents and its chemical reactivity make it a candidate for further study in synthetic organic chemistry.

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